molecular formula C13H8N4O6S2 B11017800 2-Nitro-N-(6-nitro-benzothiazol-2-yl)-benzenesulfonamide

2-Nitro-N-(6-nitro-benzothiazol-2-yl)-benzenesulfonamide

Cat. No.: B11017800
M. Wt: 380.4 g/mol
InChI Key: DQPBANYTIXYFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C₁₃H₈N₄O₆S₂. It is characterized by the presence of nitro groups and a benzothiazole moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves the nitration of benzothiazole derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to introduce the nitro groups. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective introduction of nitro groups at specific positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Properties

Molecular Formula

C13H8N4O6S2

Molecular Weight

380.4 g/mol

IUPAC Name

2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H8N4O6S2/c18-16(19)8-5-6-9-11(7-8)24-13(14-9)15-25(22,23)12-4-2-1-3-10(12)17(20)21/h1-7H,(H,14,15)

InChI Key

DQPBANYTIXYFOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

solubility

55.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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